Luminol

Description

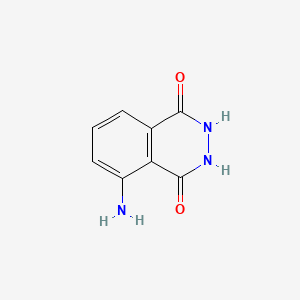

Structure

3D Structure

Propriétés

IUPAC Name |

5-amino-2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYHZTIRURJOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Record name | O-AMINOPHTHALYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

301199-13-3 | |

| Record name | Polyluminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301199-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5024504 | |

| Record name | Luminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992), Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | O-AMINOPHTHALYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Luminol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | O-AMINOPHTHALYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

521-31-3 | |

| Record name | O-AMINOPHTHALYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Luminol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luminol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LUMINOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Phthalazinedione, 5-amino-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Luminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUMINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXP385Q4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

606 to 608 °F (NTP, 1992) | |

| Record name | O-AMINOPHTHALYL HYDRAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Luminol Chemiluminescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the luminol chemiluminescence mechanism, a pivotal process in various analytical and diagnostic applications. It details the core chemical reactions, quantitative parameters, and standardized experimental protocols, serving as a critical resource for professionals in scientific research and development.

The Core Mechanism of this compound Chemiluminescence

Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures.[1][2] The oxidation of this compound (5-amino-2,3-dihydro-1,4-phthalazinedione) is a classic example of this phenomenon, widely employed in fields ranging from forensic science to cellular biology.[1][3]

The process requires the this compound substrate, an oxidant, a base, and typically a catalyst.[4] The reaction culminates in the formation of an electronically excited intermediate, 3-aminophthalate, which upon relaxation to its ground state, releases energy as a photon of light, characteristically emitting a blue glow with a maximum wavelength of approximately 425 nm.[5][6]

The multi-step reaction mechanism, particularly in aqueous solutions, is complex.[3] The generally accepted pathway proceeds as follows:

-

Deprotonation: In a basic (alkaline) solution, this compound loses two protons from its cyclic nitrogen atoms, forming a resonance-stabilized this compound dianion.[7][8] This step is crucial as it prepares the molecule for oxidation.

-

Oxidation: The this compound dianion is then oxidized. This can occur via two primary pathways: either a one-electron oxidation to an anionic radical followed by reaction with a superoxide radical, or a two-electron oxidation to a diazaquinone intermediate which then reacts with a hydroperoxide anion.[5]

-

Peroxide Adduct Formation: These initial oxidation steps lead to the formation of an unstable organic peroxide intermediate, often a cyclic endoperoxide.[7]

-

Decomposition and Excitation: This key intermediate is highly unstable and rapidly decomposes. It loses a molecule of nitrogen gas (N₂) to form 3-aminophthalate in an electronically excited singlet state.[8] The loss of nitrogen is entropically favored and drives the reaction forward.[8]

-

Light Emission (Luminescence): The excited 3-aminophthalate molecule relaxes to its lower energy ground state, releasing the excess energy as a photon of visible light.[7][9] This light emission is the observed chemiluminescence.

Below is a diagram illustrating the core reaction pathway.

Key Reaction Components and Catalysis

The efficiency and intensity of this compound chemiluminescence are highly dependent on the reaction conditions and the specific components used.

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂) is the most common oxidant.[10] In the presence of a catalyst, it decomposes to produce the reactive oxygen species necessary for this compound oxidation.[3] Other oxidants like hypochlorite, periodate, and permanganate can also be used.[5][10]

-

Alkaline Conditions: A basic medium (typically pH 8.5–11.5) is required to deprotonate this compound, forming the active dianion.[5][7] The light emission intensity increases with pH up to about pH 11.[5]

-

Catalysts: Catalysts are essential for accelerating the reaction to produce a visible glow.[9]

-

Metal Ions: Transition metal ions and their complexes, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and cobalt (Co²⁺), are effective catalysts.[5][7] In forensic science, the iron within the heme group of hemoglobin catalyzes the reaction, enabling the detection of trace amounts of blood.[3][11] Potassium ferricyanide is a common laboratory catalyst.[2]

-

Enzymatic Catalysts: In biological assays like ELISA and Western blotting, enzymes are used as labels. Horseradish peroxidase (HRP) is a potent catalyst for this compound oxidation by hydrogen peroxide.[5][6] Microbial peroxidases from genera like Arthromyces have been shown to be over 100 times more effective than HRP.[12]

-

The catalytic cycle of HRP involves the enzyme reacting with hydrogen peroxide to form intermediate complexes (Compound I and Compound II), which then oxidize the this compound substrate, regenerating the enzyme for subsequent cycles.[13]

Quantitative Data Presentation

The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which is the ratio of the number of photons emitted to the number of molecules reacted.

Table 1: Chemiluminescence Quantum Yields of this compound

| Condition | Oxidant/Catalyst | Solvent | Quantum Yield (ΦCL) | Reference(s) |

| Standard Aqueous Solution (pH ~11.6) | H₂O₂ / Hemin | Water | ~0.0125 (1.25%) | [14] |

| Optimized Aqueous Solution | H₂O₂ / HRP | Water | ~0.0123 (1.23%) | [14] |

| General Aqueous System | H₂O₂ | Water | ~0.01 (1%) | [5] |

| Aprotic Solvent System | O₂ / Strong Base | Dimethylsulfoxide (DMSO) | High (Excitation Yield ~0.09) | [15][16] |

Table 2: Reaction Kinetics Data

| Reaction | Solvent | Rate Constant (k) | Reference(s) |

| This compound Dianion + O₂ | Dimethylsulfoxide (DMSO) | ~50 dm³ mol⁻¹ s⁻¹ | [5] |

| This compound Dianion + O₂ | Aqueous Alkali | 10⁻² dm³ mol⁻¹ s⁻¹ | [5] |

| HRP-Catalyzed Oxidation of this compound (Vmax) | Water | ~500x greater than horseradish peroxidase Vmax | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key applications of this compound chemiluminescence.

Protocol 1: General Laboratory Demonstration of Chemiluminescence

This protocol outlines a standard method for producing the this compound glow in a laboratory setting.

Materials:

-

This compound (5-amino-2,3-dihydro-1,4-phthalazinedione)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrogen Peroxide (H₂O₂, 3% solution)

-

Potassium Ferricyanide (K₃[Fe(CN)₆])

-

Distilled or deionized water

-

Beakers or flasks

Methodology:

-

Prepare Solution A (this compound Solution):

-

Prepare Solution B (Oxidant/Catalyst Solution):

-

Initiate Reaction:

-

In a darkened room, pour equal volumes of Solution A and Solution B simultaneously into a larger, transparent container (e.g., a large flask).

-

Observe the immediate emission of a bright blue light as the solutions mix. The glow will last for several minutes.

-

Protocol 2: Forensic Blood Detection

This protocol is adapted for detecting trace amounts of blood at a crime scene.

Materials:

-

This compound powder

-

Sodium carbonate or sodium perborate

-

Distilled water

-

Hydrogen peroxide (3% solution)

-

Spray bottles (one for this compound solution, one for oxidant)

-

Personal Protective Equipment (PPE)

Methodology:

-

Prepare this compound Reagent:

-

A typical formulation involves dissolving this compound powder and a base like sodium carbonate in distilled water.[17] The exact concentrations can vary, but the goal is a stable, alkaline solution of this compound.

-

-

Prepare Oxidant Solution:

-

Prepare a dilute solution of hydrogen peroxide in a separate spray bottle.

-

-

Application:

-

After securing the scene and ensuring complete darkness, the investigator sprays the this compound reagent and the oxidant solution over the area suspected of containing blood.[9]

-

Some commercial kits combine the reagents into a single stable solution that is activated just before use.

-

-

Observation and Documentation:

-

If blood is present, the iron in hemoglobin will catalyze the reaction, producing a characteristic blue-green glow that lasts for about 30 seconds.[3]

-

The glow is strongest in areas with more activator, but its intensity does not directly correlate with the amount of blood.[3]

-

Any observed luminescence should be immediately documented with long-exposure photography.[3]

-

Protocol 3: Enhanced Chemiluminescence (ECL) for Western Blotting

This protocol describes the use of this compound for protein detection on a membrane following electrophoresis and antibody incubation.

Materials:

-

Membrane with transferred proteins and bound primary/secondary antibodies (secondary antibody conjugated to HRP)

-

ECL Substrate Kit (typically contains two stable solutions: Solution A with this compound/enhancer and Solution B with a peroxide buffer)

-

Imaging system (CCD camera or X-ray film)

Methodology:

-

Membrane Preparation:

-

Complete the standard Western blot procedure up to the final washes after incubation with the HRP-conjugated secondary antibody.

-

Ensure the membrane is thoroughly washed to minimize background signal.[6]

-

-

Substrate Preparation:

-

Immediately before use, mix equal volumes of Solution A and Solution B from the ECL kit. The total volume needed depends on the size of the membrane.

-

-

Substrate Incubation:

-

Carefully remove the membrane from the wash buffer, allowing excess liquid to drain.

-

Place the membrane, protein-side up, in a clean container and cover it completely with the prepared ECL substrate mixture.

-

Incubate for 1-5 minutes at room temperature.

-

-

Signal Detection:

-

Remove the membrane from the substrate solution and place it in a plastic sheet protector or transparent wrap to prevent it from drying out.

-

Immediately expose the membrane to X-ray film or capture the signal using a CCD-based digital imager. The light emission is proportional to the amount of HRP enzyme, and thus the amount of target protein.[13]

-

References

- 1. Chemiluminescence - the oxidation of this compound | Exhibition chemistry | RSC Education [edu.rsc.org]

- 2. physicsopenlab.org [physicsopenlab.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. flinnsci.ca [flinnsci.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. goldbio.com [goldbio.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. The Chemiluminescence of this compound - Home [chm.bris.ac.uk]

- 9. How this compound Works | HowStuffWorks [science.howstuffworks.com]

- 10. This compound in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

- 11. This compound | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]

- 12. This compound chemiluminescence reaction catalyzed by a microbial peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. 2024.sci-hub.red [2024.sci-hub.red]

- 17. sistemas.uft.edu.br [sistemas.uft.edu.br]

The Advent of Luminescence in Justice: A Technical History of Luminol in Forensic Science

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Luminol, or 3-aminophthalhydrazide, has become an indispensable tool in the field of forensic science, renowned for its ability to reveal latent bloodstains with a characteristic blue chemiluminescence. This technical guide delves into the historical milestones of this compound's discovery and its subsequent application in criminal investigations. We will explore the key scientific contributions that transformed this chemical compound from a laboratory curiosity into a cornerstone of forensic serology. This paper will also present a summary of its performance, detailed early experimental protocols, and visual representations of its reaction mechanism and historical development to provide a comprehensive resource for the scientific community.

A Serendipitous Glow: The Discovery and Early History of this compound

The journey of this compound from its initial synthesis to its use as a forensic tool is a story of incremental scientific discovery. The compound was first synthesized in 1902 by the German chemist Schmitz, though its remarkable light-emitting properties were not immediately recognized.[1][2] It wasn't until 1928 that H. O. Albrecht, another German chemist, observed that blood and other substances could enhance the luminescence of this compound when it was combined with an alkaline solution of hydrogen peroxide.[1][3] This pivotal observation laid the groundwork for its future forensic applications.

In 1936, Karl Gleu and Karl Pfannstiel further investigated this phenomenon and confirmed that hematin, a component of blood, was responsible for the enhanced chemiluminescence.[3] This discovery directly linked the glowing reaction to a specific component of blood.

The forensic potential of this compound was first extensively explored by the German forensic scientist Walter Specht in 1937.[1][3][4] Specht conducted a series of experiments where he sprayed a this compound solution on various surfaces stained with blood, demonstrating its effectiveness in detecting bloodstains even after exposure to the elements for two weeks.[4][5] His work was instrumental in proposing this compound as a practical tool for crime scene investigation.

Further solidifying its place in the forensic toolkit, San Francisco pathologists Frederick Proescher and A. M. Moody in 1939 made several crucial observations. They noted that the test was highly sensitive, capable of rapidly screening large areas for suspected bloodstains. They also found that older, dried bloodstains often produced a stronger and more prolonged luminescence than fresh blood. Furthermore, they discovered that the glow could be regenerated by reapplying the this compound solution.[3]

Key Milestones in the Forensic History of this compound

| Year | Scientist(s) | Contribution |

| 1902 | Schmitz | First synthesis of 3-aminophthalhydrazide (this compound).[1][2] |

| 1928 | H. O. Albrecht | Observed that blood enhances the chemiluminescence of this compound in an alkaline hydrogen peroxide solution.[1][3] |

| 1936 | Karl Gleu & Karl Pfannstiel | Confirmed that hematin in blood is responsible for the enhanced luminescence.[3] |

| 1937 | Walter Specht | Conducted extensive studies on the application of this compound for detecting blood at crime scenes and proposed its forensic use.[1][3][4] |

| 1939 | Proescher & Moody | Made key observations about the practicality and sensitivity of the this compound test for forensic purposes.[3] |

| 1942 | Unnamed Forensic Scientist | Recommended the this compound test for routine use in forensic blood detection.[6] |

The Chemistry of the Blue Glow: this compound's Reaction with Hemoglobin

The utility of this compound in forensic science stems from its chemiluminescent reaction with the iron present in hemoglobin, a protein found in red blood cells.[7][8] The iron in the heme group of hemoglobin acts as a catalyst, accelerating the oxidation of this compound by an oxidizing agent, typically hydrogen peroxide, in an alkaline solution.[3][8]

This reaction results in the formation of an excited-state intermediate, 3-aminophthalate. As this unstable molecule returns to its ground state, it releases energy in the form of visible light, producing the characteristic blue glow.[3][8] The luminescence is transient, typically lasting for about 30 seconds after application, and is best observed in a darkened environment.[1][3]

Quantitative Analysis: Sensitivity and Limitations

This compound is renowned for its high sensitivity, capable of detecting minute traces of blood that are invisible to the naked eye.[9] However, the reported detection limits vary widely in the literature, with some studies suggesting dilutions of up to 1:5,000,000.[10][11] This variation is often due to a lack of standardized experimental conditions. A more controlled study estimated the limit of detection for bloodstains on cotton fabric to be approximately 1 part blood in 200,000 parts diluent.[10]

It is crucial to recognize that this compound is a presumptive test, meaning it indicates the possible presence of blood.[2] False positives can occur due to the presence of other substances that can also catalyze the chemiluminescent reaction. These include:

-

Chemical Oxidants: Such as household bleach (sodium hypochlorite).[6]

-

Metallic Catalysts: Compounds containing copper or iron.[3]

-

Plant Peroxidases: Found in substances like horseradish.[3]

Therefore, any positive result from a this compound test must be confirmed with more specific tests to definitively identify the substance as human blood.

Summary of this compound Performance Data

| Parameter | Value/Observation | Source(s) |

| Reported Detection Limit | Ranges from 1:100,000 to 1:5,000,000 dilution of blood. | [10][11][12] |

| Controlled Detection Limit | ~1:200,000 dilution of blood on cotton fabric. | [10] |

| Duration of Luminescence | Approximately 30 seconds per application. | [3] |

| Optimal Observation | In a darkened room. | [1] |

| Effect of Age on Stain | Older, dried bloodstains may produce a stronger, more lasting reaction. | [3][6] |

Early Experimental Protocols for Forensic Application

The application of this compound at a crime scene involves a straightforward, yet careful, procedure. Early protocols laid the foundation for the methods still in use today.

Preparation of the this compound Reagent

One of the early formulations for the this compound reagent, as described by Specht, involved two separate solutions that were mixed immediately before use:

-

Solution A: 0.1 grams of this compound in 100 mL of a 5% aqueous sodium carbonate solution.

-

Solution B: A 15% solution of hydrogen peroxide.

These solutions would be mixed and then sprayed onto the suspected area.[5]

Another common method, often referred to as the Weber protocol, involves creating a stock solution and a working solution:

-

Stock Solution: this compound is dissolved in a sodium hydroxide solution.

-

Working Solution: The stock solution is then combined with additional sodium hydroxide, hydrogen peroxide, and distilled water.[13]

Application and Observation Workflow

The general workflow for applying this compound at a crime scene has remained consistent since its early use.

Conclusion

From its synthesis in the early 20th century to its widespread use in modern forensics, this compound has had a profound impact on criminal investigations. The pioneering work of scientists like Albrecht, Specht, and others transformed a chemical curiosity into a powerful tool for uncovering hidden evidence. While its limitations as a presumptive test necessitate careful interpretation and confirmatory analysis, the high sensitivity of this compound ensures its enduring legacy as a vital instrument in the pursuit of justice. This guide has provided a technical overview of its history, mechanism, and application, offering a valuable resource for those in the scientific and research communities.

References

- 1. When was this compound reagent invented and used - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. crime-scene-investigator.net [crime-scene-investigator.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]

- 5. ojp.gov [ojp.gov]

- 6. This compound | Office of Justice Programs [ojp.gov]

- 7. researchgate.net [researchgate.net]

- 8. How this compound Works | HowStuffWorks [science.howstuffworks.com]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. A quantitative method for determining a representative detection limit of the forensic this compound test for latent bloodstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound's Influence on Forensic Science Methods [eureka.patsnap.com]

- 13. Improved detection of this compound blood in forensics - Bluestar Forensic [bluestar-forensic.com]

luminol reaction with hydrogen peroxide and catalyst

An In-depth Technical Guide to the Luminol-Hydrogen Peroxide Reaction for Researchers, Scientists, and Drug Development Professionals

Introduction

The chemiluminescence of this compound (5-amino-2,3-dihydro-1,4-phthalazinedione) upon oxidation is a cornerstone phenomenon in various scientific disciplines, from forensic science to clinical diagnostics and drug development. The reaction, typically involving hydrogen peroxide as the oxidant and a catalyst, produces a characteristic blue glow, with an emission maximum around 425 nm.[1][2] This light emission is the result of a multi-step chemical process that forms an excited-state intermediate, 3-aminophthalate, which releases energy as photons upon relaxation to its ground state.[2][3] The intensity and kinetics of the light emission are highly dependent on several factors, including pH, temperature, and the concentrations of this compound, oxidant, and catalyst.[4][5] This guide provides a comprehensive technical overview of the this compound reaction, focusing on its core mechanisms, quantitative data, and detailed experimental protocols relevant to research and development.

Core Reaction Mechanism

The chemiluminescent reaction of this compound is a complex process that proceeds through several key steps. In an alkaline solution, this compound exists as a monoanion or dianion.[6] The reaction is initiated by the oxidation of this this compound anion by hydrogen peroxide, a process that is significantly accelerated by a catalyst.[7] Catalysts can range from transition metal ions (e.g., iron, copper, cobalt) to enzymes like horseradish peroxidase (HRP).[4][6] The catalyst facilitates the decomposition of hydrogen peroxide and the formation of reactive oxygen species, which then oxidize this compound to a radical intermediate.[8] This radical undergoes further reactions, leading to the formation of an unstable endoperoxide. The decomposition of this endoperoxide releases molecular nitrogen and produces 3-aminophthalate in an electronically excited state. The return of this molecule to its ground state results in the emission of light.[2]

// Nodes this compound [label="this compound (LH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; LuminolAnion [label="this compound Anion (LH⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; H2O2 [label="Hydrogen Peroxide (H₂O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., HRP, Fe³⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", width=1.8, height=0.8]; Radical [label="this compound Radical (L•⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; PeroxideIntermediate [label="Unstable Peroxide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; ExcitedState [label="Excited State\n3-Aminophthalate*", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GroundState [label="Ground State\n3-Aminophthalate", fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light (Photon)\n~425 nm", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.8, height=0.8];

// Edges this compound -> LuminolAnion [label="OH⁻ (Alkaline pH)"]; {H2O2, Catalyst} -> Radical [style=invis]; // Helper for positioning H2O2 -> Catalyst [label="activates", dir=none]; LuminolAnion -> Radical [label="Oxidation"]; Radical -> PeroxideIntermediate [label="+ O₂"]; PeroxideIntermediate -> ExcitedState [label="- N₂"]; ExcitedState -> GroundState [label="Relaxation", arrowhead=normal]; ExcitedState -> Light [style=dashed, arrowhead=normal, label="Emission"];

// Invisible edges for layout control Catalyst -> Radical [style=invis]; } . Caption: Generalized reaction pathway for this compound chemiluminescence.

Quantitative Data Summary

The efficiency and characteristics of the this compound reaction are highly dependent on the specific conditions and catalysts used. A summary of key quantitative parameters is presented below for easy comparison.

| Parameter | Value | Catalyst/Conditions | Reference(s) |

| Emission Wavelength (λmax) | ~425 nm | Aqueous solutions | [2] |

| Chemiluminescence Quantum Yield | ~1.23 - 1.25% | HRP/Hemin, optimized aqueous solution | [9] |

| 0.04 (excitation yield) | H₂O₂ oxidation, pH 11-13 | [10] | |

| Optimal pH Range | 8.0 - 8.6 | Horseradish Peroxidase (HRP) | [11][12] |

| 10.0 - 13.0 | Metal ions (e.g., Fe²⁺, Cu²⁺) | [4][7] | |

| ~5.0 | Haloperoxidases (e.g., MPO) | [13] | |

| Optimal this compound Concentration | 0.3 mmol/L | With AgNPs and H₂O₂ | [4] |

| HRP-I Reaction Rate (k₁) | 2.3 x 10⁶ M⁻¹s⁻¹ | with this compound | [14] |

| 1.21 x 10⁶ M⁻¹s⁻¹ | with 4-biphenylboronic acid (enhancer) | [14] | |

| HRP-II Reaction Rate (k₂) | 7.2 x 10⁴ M⁻¹s⁻¹ | with this compound | [14] |

| 4.6 x 10⁵ M⁻¹s⁻¹ | with 4-biphenylboronic acid (enhancer) | [14] |

Experimental Protocols

Protocol 1: General Chemiluminescence Demonstration

This protocol is suitable for a basic demonstration of the this compound reaction using a common metal ion catalyst.

Materials:

-

This compound powder

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Distilled or deionized water

-

Beakers and graduated cylinders

Procedure:

-

Prepare Solution A (this compound Solution):

-

Dissolve 0.1 g of this compound and 5.0 g of sodium hydroxide in 1000 mL of distilled water. Stir until all components are fully dissolved. This solution is alkaline and contains the this compound substrate.[15]

-

-

Prepare Solution B (Oxidizer/Catalyst Solution):

-

Initiate the Reaction:

Protocol 2: Quantitative Measurement of HRP Activity using this compound

This protocol details a method for quantifying horseradish peroxidase (HRP) activity, commonly used in ELISA and other bioassays.

Materials:

-

96-well white opaque microplate (for luminescence)

-

Luminometer

-

Horseradish Peroxidase (HRP) standards of known concentrations

-

This compound

-

Sodium perborate or Hydrogen peroxide

-

Enhancer solution (e.g., p-iodophenol)

Procedure:

-

Prepare Reagents:

-

HRP Standards: Prepare serial dilutions of HRP in the assay buffer to create a standard curve (e.g., from 10 ng/mL down to sub-pg/mL concentrations).

-

This compound/Enhancer Substrate Solution: Prepare a working solution in 0.1 M buffer (pH 8.5) containing:

-

-

Assay Execution:

-

Pipette 10 µL of each HRP standard or unknown sample into the wells of the 96-well plate.[3]

-

Place the plate in the luminometer.

-

Configure the luminometer to inject 90-100 µL of the this compound/Enhancer Substrate Solution into each well and begin reading immediately.[3]

-

Measure the chemiluminescence intensity as Relative Light Units (RLU) over a set period (e.g., integrated over 1-2 seconds per well).

-

-

Data Analysis:

-

Subtract the RLU of the blank (buffer only) from all readings.

-

Plot the RLU values for the HRP standards against their concentrations to generate a standard curve.

-

Determine the concentration of HRP in the unknown samples by interpolating their RLU values on the standard curve.

-

Visualization of Experimental Workflow and Pathways

Chemiluminescent ELISA Workflow

The this compound-HRP system is a widely used detection method in Enzyme-Linked Immunosorbent Assays (ELISAs) due to its high sensitivity.[18][19] The following diagram illustrates a typical workflow for a sandwich ELISA using this detection method.

// Nodes Start [label="Start:\nMicroplate Well", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CaptureAb [label="1. Coat with\nCapture Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash1 [label="Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Block [label="2. Block with\nInert Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash2 [label="Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="3. Add Sample\n(Contains Analyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash3 [label="Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DetectionAb [label="4. Add HRP-conjugated\nDetection Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash4 [label="Wash", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="5. Add this compound +\nH₂O₂ Substrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detect [label="6. Measure Light\n(Luminometer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End:\nQuantify Analyte", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CaptureAb; CaptureAb -> Wash1; Wash1 -> Block; Block -> Wash2; Wash2 -> Sample; Sample -> Wash3; Wash3 -> DetectionAb; DetectionAb -> Wash4; Wash4 -> Substrate; Substrate -> Detect; Detect -> End; } . Caption: Workflow for a Sandwich ELISA with chemiluminescent detection.

Conclusion

The this compound-hydrogen peroxide reaction, enhanced by a suitable catalyst, is a powerful analytical tool with broad applications. Its high sensitivity makes it particularly valuable in assays where target molecules are present in low concentrations, such as in immunoassays and nucleic acid hybridization assays.[1][18] A thorough understanding of the reaction mechanism and the influence of various parameters like pH and reagent concentration is critical for optimizing assay performance, ensuring reproducibility, and achieving the desired sensitivity and dynamic range. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to effectively implement and adapt this compound chemiluminescence in their work.

References

- 1. This compound chemiluminescence experiment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. goldbio.com [goldbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What factors are related to the changes in this compound fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. physicsopenlab.org [physicsopenlab.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. corning.com [corning.com]

- 13. mdpi.com [mdpi.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. flinnsci.ca [flinnsci.ca]

- 16. This compound–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemiluminescent Assay [elisa-antibody.com]

- 19. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]

The Core Principle of Light Emission in Luminol Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the chemiluminescence of luminol, a phenomenon widely exploited in various scientific disciplines, including forensic science, cellular assays, and drug development. The document details the reaction mechanism, critical factors influencing light emission, quantitative data, and standardized experimental protocols.

Introduction to this compound Chemiluminescence

This compound (C₈H₇N₃O₂) is a synthetic chemical that exhibits a striking blue chemiluminescence when oxidized, particularly in an alkaline environment.[1][2] This light-producing reaction does not generate significant heat, making it a classic example of "cold light."[3] The emission of light, typically around 425 nm, arises from the relaxation of an electronically excited product molecule to its ground state.[1][4] The reaction's high sensitivity allows for the detection of minute quantities of substances that can catalyze the process, most notably the iron in hemoglobin, making it an invaluable tool in forensic science for detecting latent bloodstains.[1][5][6] In biomedical research and drug development, this compound-based assays are employed to detect metal ions, reactive oxygen species (ROS), and enzyme activities.[1][7]

The Chemical Mechanism of Light Emission

The chemiluminescence of this compound is a multi-step process that is highly dependent on the reaction conditions, especially pH.[1][7] The generally accepted mechanism in aqueous alkaline solution involves the following key stages:

-

Deprotonation: In a basic solution, this compound loses two protons from its hydrazide group to form a dianion.[2][8] This step is crucial as it activates the this compound molecule for the subsequent oxidation.

-

Oxidation: The this compound dianion is then oxidized by an oxidizing agent, such as hydrogen peroxide (H₂O₂).[2][5] This oxidation is often the rate-determining step and can be catalyzed by various substances, including transition metal ions (like iron and copper) or enzymes like horseradish peroxidase (HRP).[4][5][9] The iron in hemoglobin acts as a powerful catalyst in forensic applications.[5][8]

-

Formation of an Unstable Intermediate: The oxidation leads to the formation of an unstable peroxide intermediate, often referred to as a cyclic endoperoxide.[1][9]

-

Decomposition and Excitation: This highly unstable intermediate rapidly decomposes, losing a molecule of nitrogen gas (N₂), to form 3-aminophthalate in an electronically excited state.[5][9]

-

Light Emission (Chemiluminescence): The excited 3-aminophthalate molecule then decays to its lower energy ground state, releasing the excess energy as a photon of light.[2][5] This emission of light is the observed chemiluminescence.

Quantitative Data on this compound Reactions

The efficiency and characteristics of the this compound reaction can be quantified by several parameters. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Conditions | Source |

| Wavelength of Maximum Emission (λmax) | ~425 nm | Aqueous solution | [1][4] |

| 424 nm | 3-APA* hydrogen-bonded to water | [9] | |

| 485 nm | 3-APA* not hydrogen-bonded | [9] | |

| Chemiluminescence Quantum Yield (ΦCL) | ~0.01 | General approximation | [4] |

| 1.23 ± 0.20% | Optimized in aqueous solution with hemin-catalyzed H₂O₂ | [10] | |

| 1.24% | HRP-catalyzed H₂O₂ in aqueous solution and in DMSO | [10] | |

| 0.10 ± 0.03 | In the presence of H₂O₂ and a Cu(II) enhancer | [11] | |

| Excitation Yield | 0.09 | Aprotic solvents | [12][13] |

| 0.04 | Aqueous solution (pH 11-13) with H₂O₂ oxidation | [12][13] |

| Factor | Effect on Light Intensity | Optimal Conditions/Observations | Source |

| pH | Increases up to a maximum, then decreases | Optimal pH is around 11. Above this, the fluorescence quantum yield of the emitter decreases. | [4] |

| This compound Concentration | Increases with concentration up to a point, then may decrease | Very high concentrations can lead to decreased intensity due to intermolecular interactions. | [14][15] |

| Oxidant Concentration | Influences reaction rate and intensity | The type of oxidant (e.g., H₂O₂, potassium permanganate) affects the luminescence signal. | [15] |

| Catalyst | Significantly enhances light emission | Iron (in hemoglobin), copper ions, and enzymes like HRP are effective catalysts. | [4][5][9] |

| Temperature | Higher temperatures generally increase the reaction rate and initial intensity | The overall light emission duration may be shorter at higher temperatures. | [14] |

Experimental Protocols

Below are detailed methodologies for two common applications of the this compound reaction.

Protocol for Detection of Blood (Forensic Application)

This protocol is designed for the presumptive identification of bloodstains.

Materials:

-

This compound powder

-

Sodium carbonate (Na₂CO₃)

-

Sodium perborate (NaBO₃·4H₂O) or 3% Hydrogen Peroxide (H₂O₂)

-

Distilled water

-

Spray bottle

-

Personal protective equipment (gloves, safety glasses)

Procedure:

-

Preparation of Solution A (this compound Stock):

-

Dissolve 0.1 g of this compound and 5.0 g of sodium carbonate in 100 mL of distilled water. Stir until all components are fully dissolved. This solution should be prepared fresh.

-

-

Preparation of Solution B (Oxidant):

-

If using sodium perborate, dissolve 0.7 g in 100 mL of distilled water.

-

Alternatively, use a commercially available 3% hydrogen peroxide solution.

-

-

Working Solution Preparation:

-

Immediately before use, mix equal volumes of Solution A and Solution B in a spray bottle. For example, mix 50 mL of Solution A with 50 mL of Solution B.

-

-

Application:

-

Darken the area to be examined as much as possible.

-

Spray a fine mist of the working solution over the suspected area.

-

-

Observation:

-

Observe for a blue-green chemiluminescence. The glow is transient, typically lasting for about 30 seconds, and should be documented photographically with a long exposure.[1]

-

Protocol for a Chemiluminescence Assay (e.g., HRP Detection)

This protocol provides a general framework for a this compound-based assay to detect horseradish peroxidase (HRP), commonly used in ELISAs and Western blotting.

Materials:

-

This compound

-

p-Coumaric acid (enhancer)

-

Tris-HCl buffer (100 mM, pH 8.5)

-

Hydrogen peroxide (30% solution)

-

HRP standard solutions or sample containing HRP

-

Luminometer or other suitable light detection instrument

Procedure:

-

Preparation of this compound/Enhancer Solution:

-

Prepare a stock solution of 250 mM this compound in DMSO.

-

Prepare a stock solution of 90 mM p-coumaric acid in DMSO.

-

For the working solution, add 1 mL of the this compound stock and 1 mL of the p-coumaric acid stock to 100 mL of 100 mM Tris-HCl buffer (pH 8.5). This solution is stable for several hours at room temperature when protected from light.

-

-

Preparation of Hydrogen Peroxide Solution:

-

Dilute the 30% hydrogen peroxide stock solution in the Tris-HCl buffer to a final concentration of approximately 0.02%. This solution should be prepared fresh daily.

-

-

Assay Procedure:

-

Pipette your HRP-containing sample into the wells of a microplate.

-

Prepare the detection reagent by mixing equal volumes of the this compound/enhancer solution and the hydrogen peroxide solution immediately before use.

-

Add the detection reagent to each well.

-

-

Measurement:

-

Immediately place the microplate in a luminometer and measure the light output. The signal is typically stable for a period of time, allowing for consistent measurements.

-

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound chemiluminescence.

Caption: Figure 1: Simplified reaction pathway of this compound chemiluminescence.

Caption: Figure 2: General experimental workflow for a this compound-based assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]

- 3. Chemiluminescence - the oxidation of this compound | Exhibition chemistry | RSC Education [edu.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How this compound Works | HowStuffWorks [science.howstuffworks.com]

- 6. themurderofmeredithkercher.net [themurderofmeredithkercher.net]

- 7. This compound-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. The Chemiluminescence of this compound - Home [chm.bris.ac.uk]

- 10. arxiv.org [arxiv.org]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.red [2024.sci-hub.red]

- 14. What factors are related to the changes in this compound fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. Whether the luminosity of this compound is strong or not depends on these three points - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Unveiling the Solubility of Luminol: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 14, 2025 – A comprehensive technical guide on the solubility of luminol in various organic solvents has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper provides quantitative solubility data, detailed experimental protocols, and visual representations of key chemical processes to facilitate its application in chemiluminescence-based assays and other research areas.

This compound, a cornerstone of chemiluminescence analysis, exhibits a distinctive blue glow upon oxidation, a property harnessed in numerous detection methods, including in forensic science and cellular assays.[1][2] However, its efficacy is intrinsically linked to its solubility in the chosen solvent system. This guide aims to provide a clear and concise overview of this compound's solubility characteristics to aid in the formulation of optimal experimental conditions.

Quantitative Solubility of this compound in Organic Solvents

The solubility of this compound, a white-to-pale-yellow crystalline solid, is markedly higher in most polar organic solvents compared to water.[2][3] The following table summarizes the available quantitative data on the solubility of this compound in several common organic solvents. It is important to note that reported values can vary, potentially due to differences in experimental conditions such as temperature and the purity of both this compound and the solvents used.

| Solvent | Chemical Formula | Solvent Type | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~2 - 50 mg/mL |

| Methanol | CH₃OH | Polar Protic | Several grams per 100 mL (qualitative) |

| Water | H₂O | Polar Protic | < 0.1 g/100 mL (at room temperature) |

| Ethanol | C₂H₅OH | Polar Protic | Soluble (quantitative data not readily available) |

| Acetone | C₃H₆O | Polar Aprotic | Data not readily available |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data not readily available |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not readily available |

Note: The solubility of this compound can be influenced by factors such as temperature and pH.[4]

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the key steps for its implementation.

I. Materials

-

This compound (solid powder)

-

Selected organic solvent

-

Glass vials or flasks with airtight seals

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument for concentration measurement

II. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a pre-determined volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials tightly and place them on a shaker or rotator. Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of this compound in the diluted supernatant using a calibrated analytical method, such as UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

This technical guide serves as a foundational resource for optimizing the use of this compound in various scientific applications. The provided data and protocols are intended to enhance the reproducibility and accuracy of experimental results.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Physical and Chemical Properties of Luminol Compounds

Abstract

This compound (IUPAC name: 5-Amino-2,3-dihydro-1,4-phthalazinedione) is a synthetic compound celebrated for its potent chemiluminescent properties. When oxidized under specific conditions, it emits a vibrant blue glow, a phenomenon that has been harnessed in diverse scientific fields. Its most famous application is in forensic science for the detection of latent bloodstains, where the iron in hemoglobin acts as a catalyst for the light-producing reaction. Beyond forensics, this compound and its derivatives are invaluable in biomedical research, serving as sensitive probes in immunoassays, cellular assays for detecting reactive oxygen species (ROS), and enzyme-linked immunosorbent assays (ELISA). This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, details key experimental protocols, and visualizes the core mechanisms and workflows to support its application in research and development.

Core Physical and Chemical Properties

This compound is a crystalline solid, appearing white to pale-yellow in its pure form.[1][2] Its solubility is a key factor in its application; it is largely insoluble in water but dissolves in most polar organic solvents, such as dimethyl sulfoxide (DMSO).[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

| Physical Property | Value | References |

| Molecular Formula | C₈H₇N₃O₂ | [1][5] |

| Molar Mass | 177.16 g/mol | [1][5][6] |

| Melting Point | 319-320 °C (592-594 K) | [1][5] |

| Appearance | White to pale-yellow crystalline solid | [1][2][3] |

| Water Solubility | Insoluble / Sparingly soluble (<0.1 g/100 mL) | [1][4][7] |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., DMSO) | [1][4] |

Table 1: Physical Properties of this compound

| Spectroscopic & Chemical Property | Value | References |

| Chemiluminescence Emission λmax | ~425 nm (in protic solvents like water) | [8][9] |

| Excitation Wavelength | 355 nm | [4] |

| Emission Wavelength (Fluorescence) | 411 nm | [4] |

| Chemiluminescence Quantum Yield (ΦCL) | ~0.012 (can be enhanced in derivatives) | [8][9] |

Table 2: Spectroscopic and Chemiluminescent Properties of this compound

The Mechanism of Chemiluminescence

The light-emitting reaction of this compound is a complex oxidation process that requires an alkaline environment, an oxidizing agent (commonly hydrogen peroxide or a perborate), and a catalyst. In forensic applications, the iron (Fe²⁺/Fe³⁺) within the heme group of hemoglobin serves as the catalyst.

The process can be summarized in several key steps:

-

Deprotonation: In a basic solution, this compound loses two protons to form a dianion.

-

Oxidation: The dianion reacts with an oxidizing agent, like hydrogen peroxide.

-

Cyclic Peroxide Formation: This oxidation leads to the formation of an unstable bicyclic endoperoxide intermediate.

-

Decomposition and Excitation: The intermediate rapidly decomposes, releasing nitrogen gas (N₂) and forming 3-aminophthalate in an electronically excited state.

-

Relaxation and Photon Emission: As the excited 3-aminophthalate relaxes to its lower energy ground state, it releases the excess energy as a photon of light, producing the characteristic blue glow. The emission spectrum of this compound's chemiluminescence matches the fluorescence spectrum of 3-aminophthalate, confirming it as the light emitter.[10]

Caption: The generalized mechanism of this compound chemiluminescence.

Experimental Protocols

Protocol for Forensic Blood Detection

This protocol describes the preparation and application of a standard this compound formulation for detecting latent bloodstains.

A. Reagent Preparation:

-

Stock Solution A (this compound):

-

Weigh 0.1 g of this compound powder and 5.0 g of sodium carbonate (Na₂CO₃).

-

Dissolve both in 100 mL of distilled water. This solution is relatively stable if stored in a dark, cool place.

-

-

Stock Solution B (Oxidizer):

-

Prepare a 3% solution of hydrogen peroxide (H₂O₂) in distilled water.

-

-

Working Solution:

-

Immediately before use, mix Solution A and Solution B in a 1:1 ratio. For example, mix 50 mL of Solution A with 50 mL of Solution B.

-

Pour the final working solution into a clean spray bottle capable of producing a fine mist.

-

B. Experimental Procedure:

-

Ensure the area to be investigated is as dark as possible to maximize the visibility of the faint luminescence.

-

Spray a fine mist of the this compound working solution over the surface of interest. Do not oversaturate the area.

-

Observe the area for a characteristic blue-white glow. The luminescence is transient and may only last for about 30 seconds, so observation and photographic documentation must be performed promptly.

-

Mark any areas that produce a positive reaction for subsequent sample collection and confirmatory DNA analysis. Note that this compound can react with other substances like copper compounds and bleach, leading to false positives.

Caption: Standard workflow for forensic blood detection using this compound.

Protocol for Chemiluminescent ELISA

This compound is a substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in ELISA. This protocol outlines the final detection step.

A. Reagent Preparation:

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

-

Chemiluminescent Substrate Working Solution: Commercially available enhanced this compound-based substrates are recommended for consistency. Typically, they consist of two stable solutions: a this compound/Enhancer Solution and a Stable Peroxide Buffer.

-

Immediately before use, mix the two solutions in equal volumes (1:1 ratio) as per the manufacturer's instructions. Protect the solution from light.

-

B. Experimental Procedure (Detection Step):

-

Following the final incubation step with the HRP-conjugated antibody, wash the ELISA plate wells thoroughly (e.g., 3-5 times) with Wash Buffer to remove any unbound antibody and reduce background noise.

-

After the final wash, remove all residual buffer from the wells by inverting the plate and tapping it firmly on absorbent paper.

-

Add 100 µL of the freshly prepared Chemiluminescent Substrate Working Solution to each well.

-

Immediately place the plate into a microplate luminometer.

-

Measure the Relative Light Units (RLU) at a wavelength of 425 nm. The signal develops quickly and is typically optimal for reading within 1-10 minutes after substrate addition.[11][12]

Applications in Research and Drug Development

The high sensitivity of this compound-based detection makes it a powerful tool for professionals in life sciences.

-

Western Blotting: As a substrate for HRP-conjugated secondary antibodies, this compound enables the detection of picogram quantities of target proteins.[13][14]

-

Reactive Oxygen Species (ROS) Detection: this compound is used in cellular assays to quantify the "oxidative burst" or the production of ROS by cells, such as neutrophils, in response to stimuli.[15][16][17]

-

High-Throughput Screening: The rapid and sensitive nature of chemiluminescent assays is well-suited for high-throughput screening of enzyme inhibitors or other modulators in drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. This compound in Chemiluminescence: Methods, Mechanisms, and Uses_Chemicalbook [chemicalbook.com]

- 4. You are being redirected... [bio-world.com]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. This compound 5g 97% from Knowledge Research - why.gr [why.gr]

- 7. This compound | CAS#:521-31-3 | Chemsrc [chemsrc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Re-engineering this compound: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]

- 10. diva-portal.org [diva-portal.org]

- 11. HRP Chemiluminescence ELISA-P | Cell Signaling Technology [cellsignal.com]

- 12. PathScan Sandwich ELISA Protocol (Chemiluminescent) | Cell Signaling Technology [cellsignal.com]

- 13. ECL Western Blotting Substrate Protocol [promega.sg]

- 14. This compound, for Western Blot and ELISA | 521-31-3 | L-8600 [biosynth.com]

- 15. A Quantitative this compound-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [en.bio-protocol.org]

- 17. Measurement of reactive oxygen species production by this compound-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]

Factors Influencing Luminol Chemiluminescence Intensity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Luminol-based chemiluminescence is a cornerstone of modern bioanalytical and forensic sciences, prized for its high sensitivity and broad applicability. The intensity of the light emission, however, is not an intrinsic constant but is profoundly influenced by a multitude of factors. A thorough understanding and meticulous control of these variables are paramount for developing robust, reproducible, and highly sensitive assays. This technical guide provides a comprehensive overview of the core factors affecting this compound chemiluminescence, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in harnessing the full potential of this powerful analytical tool.

The Chemistry of Light: The this compound Reaction

At its heart, this compound (5-amino-2,3-dihydro-1,4-phthalazinedione) chemiluminescence is an oxidation reaction that produces an electronically excited intermediate, 3-aminophthalate, which emits a characteristic blue light upon relaxation to its ground state.[1] This process is typically initiated by an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), in an alkaline environment and is often catalyzed by metal ions or enzymes.[1] The overall efficiency and intensity of this light emission are dictated by a delicate interplay of several critical factors.

Core Factors Affecting Chemiluminescence Intensity

The optimization of any this compound-based assay hinges on the careful control of the following key parameters:

pH of the Reaction Environment

The pH of the reaction medium is one of the most critical determinants of this compound chemiluminescence intensity. An alkaline environment is essential for the deprotonation of this compound, a prerequisite for its oxidation.[2] While the reaction can proceed over a range of basic pH values, the optimal pH often represents a compromise between the requirements for this compound excitation and the stability and activity of the catalyst, particularly when enzymes like horseradish peroxidase (HRP) are employed.[2]

| Factor | Optimal Range/Value | Observations |

| pH | 8.5 - 11.0 | Intensity generally increases with pH, peaking around 10-11 for many systems.[3] For HRP-catalyzed reactions, a pH of 8.5 is often optimal to balance enzyme activity and this compound emission.[4] At lower pH, the intensity is drastically reduced.[2] |

Temperature

Temperature influences the rate of the chemical reactions involved in this compound chemiluminescence. Generally, an increase in temperature accelerates the reaction rate, leading to a brighter but often shorter-lived emission.[5][6] Conversely, lower temperatures slow down the reaction, resulting in a dimmer but more prolonged glow.[7] However, excessively high temperatures can lead to the degradation of reactants and catalysts, particularly enzymes, ultimately reducing the overall light output.[7]

| Factor | General Trend | Observations |

| Temperature | Increased temperature generally increases reaction rate and initial intensity. | An inverse relationship between surface temperature and reaction duration has been observed in some studies.[7] Some studies report an optimal temperature around 60°C for certain systems, after which the intensity decreases.[8] |

Concentration of this compound

The concentration of this compound itself directly impacts the number of light-emitting molecules available for the reaction. Initially, increasing the this compound concentration leads to a proportional increase in chemiluminescence intensity.[2][9] However, beyond an optimal concentration, the intensity may plateau or even decrease due to self-quenching effects or limitations of other reactants.[2][9]

| Factor | Optimal Range/Value | Observations |

| This compound Concentration | Typically 0.1 - 1.0 mM | A linear increase in intensity is often observed up to a certain concentration (e.g., 0.3 mmol/L in one study), after which the intensity may decrease.[2] |

Oxidizing Agent Concentration

The choice and concentration of the oxidizing agent are pivotal. Hydrogen peroxide is the most commonly used oxidant in biological assays. The concentration of H₂O₂ must be carefully optimized, as insufficient levels will limit the reaction, while excessive concentrations can lead to "suicide inactivation" of the catalyst (especially HRP) and a decrease in light emission.[10]

| Factor | Optimal Range/Value | Observations |

| Hydrogen Peroxide (H₂O₂) Concentration | Highly dependent on the catalyst and other reaction conditions. | A linear relationship between H₂O₂ concentration and light intensity has been observed in the range of 5 x 10⁻⁸ to 7.5 x 10⁻⁶ mol/L in a this compound-hypochlorite system.[11] For HRP-catalyzed reactions, concentrations are typically in the low millimolar to micromolar range.[4] |

Catalysts

Catalysts dramatically increase the rate of the this compound oxidation reaction, thereby enhancing the light output. In biological applications, the enzyme horseradish peroxidase (HRP) is the most widely used catalyst.[1] In forensic applications, the iron in hemoglobin acts as a potent catalyst.[1] Other transition metal ions and complexes can also catalyze the reaction.

| Factor | Examples | Observations |

| Catalysts | Horseradish Peroxidase (HRP), Hemin, Iron (Fe²⁺/Fe³⁺), Cobalt (Co²⁺) | The choice of catalyst influences the optimal pH and sensitivity of the assay. HRP is highly efficient and is the standard for most immunoassays.[1] |

Enhancers and Inhibitors

The sensitivity of this compound-based assays can be further modulated by the presence of enhancers and inhibitors. Enhancers are compounds that increase the intensity and/or duration of the light emission, often by facilitating the catalytic cycle or acting as secondary emitters.[12] Conversely, inhibitors are substances that quench the chemiluminescence by interfering with the reaction mechanism, for example, by scavenging reactive oxygen species or interacting with the catalyst.[13]

| Factor | Examples | Observations |

| Enhancers | Phenolic compounds (e.g., p-iodophenol), certain aromatic amines, and benzothiazoles.[12][14] | Can increase light output by several orders of magnitude.[12] The choice of enhancer can also affect the kinetics of the light emission.[15] |

| Inhibitors | Reducing agents (e.g., ascorbic acid), antioxidants, and certain metal chelators.[13] | The degree of inhibition is dependent on the concentration and chemical nature of the inhibitor.[13] |

Experimental Protocols

Precise and consistent experimental protocols are fundamental to achieving reliable results with this compound chemiluminescence. Below are detailed methodologies for key applications.

Protocol 1: General this compound-Based Assay for H₂O₂ Detection

This protocol provides a basic framework for detecting hydrogen peroxide using a this compound-HRP system.

Materials:

-

This compound sodium salt

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M NaOH

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

This compound Stock Solution (50 mM): Dissolve this compound sodium salt in 0.1 M NaOH. Store in the dark at 4°C.

-

HRP Stock Solution (1000 U/mL): Dissolve HRP in PBS. Aliquot and store at -20°C.

-

H₂O₂ Standard Solutions: Prepare a series of dilutions of H₂O₂ in PBS.

-

-

Assay Procedure:

-

In a 96-well white opaque microplate, add your sample or H₂O₂ standards.

-

Prepare a working solution containing this compound and HRP in PBS at the desired final concentrations (e.g., 100 µM this compound, 0.2 U/mL HRP).

-

Inject the working solution into the wells containing the sample/standards.

-

Immediately measure the chemiluminescence intensity using a luminometer.

-

Protocol 2: Chemiluminescent Western Blotting

This protocol outlines the steps for detecting HRP-conjugated secondary antibodies on a western blot using a this compound-based substrate.

Materials:

-

Membrane with transferred proteins, blocked, and incubated with primary and HRP-conjugated secondary antibodies.

-

Tris-buffered saline with Tween 20 (TBST)

-

Commercially available or self-made ECL (Enhanced Chemiluminescence) substrate (typically containing this compound, a peroxide solution, and an enhancer).

-